molecular formula C15H10N4O5 B2470551 (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 851095-37-9

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2470551
CAS No.: 851095-37-9
M. Wt: 326.268
InChI Key: LZTBLWJUYURYLT-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C15H10N4O5 and its molecular weight is 326.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives, including furan-oxadiazole derivatives, have been identified for their notable antibacterial and antifungal activities. This includes effectiveness against bacteria like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

  • Energetic Compounds : A study on energetic compounds consisting of 1,2,5- and 1,3,4-oxadiazole rings demonstrated that these materials exhibit good thermal stabilities and acceptable sensitivity values, making them comparable to some conventional explosives (Tang et al., 2015).

  • Synthesis of Isomers : Research on the synthesis of the E and Z isomers of 3-(5-aryl-1,3,4-oxadiazol-2-yl)acrylic acids has been conducted, offering insights into the chemical processes involved in creating these isomers (Rozhkov et al., 2015).

  • Therapeutic Potential : A review on oxadiazole or furadiazole containing compounds highlighted their importance in drug development due to their wide range of chemical and biological properties, including antibacterial, antitumor, and antiviral activities (Siwach & Verma, 2020).

Chemical Properties and Synthesis

  • Synthesis of Furan Compounds : Studies have focused on the synthesis of furan compounds, including oxadiazoles, which have shown strong antibacterial activities against specific bacteria (Hirao et al., 1971).

  • Chelating Properties of Metal Chelates : Research into the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules has been conducted, evaluating their antifungal activity against different fungal strains (Varde & Acharya, 2017).

  • Anti-staphylococcal Activity : A study on N-Acylhydrazones and new 1,3,4-oxadiazole derivatives demonstrated strong activity against several strains of Staphylococcus aureus, with potential as new drug candidates (de Oliveira et al., 2012).

  • Enzyme Inhibition Studies : Research on 5-(2-nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives explored their potential in enzyme inhibition studies (Abbasi et al., 2013).

Properties

IUPAC Name

(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O5/c20-13(8-5-10-3-6-11(7-4-10)19(21)22)16-15-18-17-14(24-15)12-2-1-9-23-12/h1-9H,(H,16,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTBLWJUYURYLT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.